molecular formula C7H15NO B2478198 3-Amino-2,2-dimethylcyclopentanol CAS No. 1400689-08-8

3-Amino-2,2-dimethylcyclopentanol

Cat. No. B2478198
CAS RN: 1400689-08-8
M. Wt: 129.203
InChI Key: IUEFQQMJGAWEKQ-UHFFFAOYSA-N
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Description

Amino alcohols like “3-Amino-2,2-dimethylcyclopentanol” typically contain both an amino (-NH2) and alcohol (-OH) functional group. They are often used as precursors in the synthesis of other compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition, and reduction . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of such a compound would likely feature a cyclopentane ring (a five-membered carbon ring) with two methyl groups (CH3) attached to one carbon, an alcohol group (-OH) attached to a second carbon, and an amino group (-NH2) attached to a third carbon .


Chemical Reactions Analysis

Amino alcohols can participate in a variety of chemical reactions. They can act as both bases and nucleophiles due to the presence of the amino group. The alcohol group can be deprotonated to form an alkoxide, which is a strong nucleophile and base .


Physical And Chemical Properties Analysis

Amino alcohols are usually colorless and crystalline. They have high melting points and are soluble in water and slightly soluble in alcohol .

Scientific Research Applications

Cyclopropene as a Synthesis Component

The synthesis and application of 3-Amino-2,2-dimethylcyclopentanol can be understood through the study of cyclopropene derivatives. M. Franck-Neumann, Michel Miesch, and H. Kempf (1989) explored cyclopropenes as C3-synthesis components. They noted that methyl 3,3-dimethylcyclopropene-1-carboxylate undergoes cycloaddition with enamines, yielding 2-aminobicyclo[2.1.0] pentane derivatives, which transform into 3-cyclopentenols. This process demonstrates the utility of similar compounds in synthetic organic chemistry (Franck-Neumann, Miesch, & Kempf, 1989).

Metal-Organic Frameworks (MOFs) in Adsorptive Removal of Sulfur Compounds

In the context of environmental applications, Xiaoli Wang et al. (2014) utilized a zinc-based metal–organic framework (IRMOF-3) as an adsorbent for removing sulfur compounds. The interaction between the amino group in MOFs and sulfur atoms is crucial for adsorption. This study highlights the relevance of similar amino-functionalized compounds in environmental remediation (Wang et al., 2014).

Synthesis of Water Soluble Amino Derivatives

The development of water-soluble amino derivatives, like 3-amino-pentan-1,5-diol, was detailed by Thimma Rawalpally et al. (2009). They described a nonaqueous process involving reductive amination and Boc protection, relevant for synthesizing similar compounds with potential applications in various fields, including pharmaceuticals and materials science (Rawalpally et al., 2009).

Detection of Carbonyl Compounds

In analytical chemistry, the use of amino-based probes for detecting carbonyl compounds was demonstrated by S. Houdier et al. (2000). Their work on dansylacetamidooxyamine (DNSAOA) as a molecular probe shows the potential for using similar amino-functionalized compounds in analytical methods (Houdier et al., 2000).

Spectroscopic Properties of Amino Derivatives

Exploration of the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE) by Aysha Fatima et al. (2021) using various spectroscopic techniques is another avenue of research. This study provides insights into the structural and electronic properties of similar amino-functionalized compounds (Fatima et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For example, in biological systems, amino alcohols often play roles in neurotransmission .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the field of amino alcohol research could involve the development of new synthetic methods, exploration of novel applications, and design of amino alcohol-based drugs or materials .

properties

IUPAC Name

3-amino-2,2-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5(8)3-4-6(7)9/h5-6,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFQQMJGAWEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium (2.312 g, 101 mmol) was added in small portions over 30 min to a solution of 3-hydroxy-2,2-dimethylcyclopentanone oxime (3.60 g, 25.1 mmol, from Step 2) in n-propanol (50 mL) at 80° C. The resultant mixture was heated to 100° C. for 2 h, cooled to room temperature, poured into brine (100 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated to give crude 3-amino-2,2-dimethylcyclopentanol (3.10 g), which was used in the next reaction without purification.
Quantity
2.312 g
Type
reactant
Reaction Step One
Name
3-hydroxy-2,2-dimethylcyclopentanone oxime
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three

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